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Compound of Interest

Compound Name: LY2365109 hydrochloride

Cat. No.: B10768311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Glycine Transporter 1 (GlyT1)

inhibitor, LY2365109 hydrochloride, against a panel of novel GlyT1 inhibitors: iclepertin (BI

425809), bitopertin, and PF-03463275. The objective of this document is to present a data-

driven overview of their performance characteristics, supported by experimental data and

detailed methodologies to inform preclinical and clinical research decisions.

Introduction to GlyT1 Inhibition
Glycine acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is

crucial for synaptic plasticity, learning, and memory. The Glycine Transporter 1 (GlyT1)

regulates glycine levels in the synaptic cleft. Inhibition of GlyT1 increases synaptic glycine,

thereby enhancing NMDA receptor function. This mechanism is a key therapeutic strategy for

central nervous system disorders like schizophrenia, where NMDA receptor hypofunction is

implicated.[1][2][3]

In Vitro Potency and Selectivity
The in vitro potency and selectivity of GlyT1 inhibitors are fundamental parameters determining

their therapeutic potential and off-target effects. The following table summarizes the available

data for LY2365109 hydrochloride and its comparators.
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Compound
GlyT1 IC50
(nM)

GlyT2 IC50
(nM)

Selectivity
(GlyT2/GlyT
1)

Cell Line /
Assay
Condition

Reference

LY2365109

hydrochloride
15.8 >30,000 >1900-fold

Cells over-

expressing

hGlyT1a

[4]

Iclepertin (BI

425809)

5.0 (human),

5.2 (rat)
>10,000 >2000-fold

Human SK-

N-MC cells,

Rat primary

neurons

[5]

Bitopertin 22-25 Not Reported Not Reported

Human

GlyT1b in

CHO cells

[5]

PF-03463275

Not Reported

(Ki = 11.6

nM)

>10,000 >860-fold Human GlyT1 [5]

Pharmacokinetic Profiles
A comparative overview of the pharmacokinetic properties of these GlyT1 inhibitors is

presented below. It is important to note that the data are derived from separate studies and

different species, which should be taken into consideration when making direct comparisons.
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Compound Species
Key
Pharmacokinetic
Parameters

Reference

LY2365109

hydrochloride
Rat

Data not readily

available in a

comparative context.

Induces dose-

dependent elevation

in CSF glycine.

[4]

Iclepertin (BI 425809) Rat

Plasma: Tmax: 3-5

hours. CSF: Tmax: 5-

8 hours. Dose-

dependent increase in

plasma and CSF

concentrations.

[6]

Bitopertin Rat

Sub-cutaneous: Dose-

dependent AUC0-∞

(439.6-34,018.9

ng/mL·h), Tmax (3.7-

24.0 h), long terminal

T1/2 (35.06-110.32 h),

low clearance (0.07-

0.13 L/h/kg).

[7]

PF-03463275

Human

(Schizophrenia

patients)

Doses of 10, 20, 40,

and 60 mg twice daily

resulted in ~44%,

61%, 76%, and 83%

GlyT1 occupancy,

respectively.

[8]

Preclinical In Vivo Efficacy
The following table summarizes the preclinical efficacy of the novel GlyT1 inhibitors in animal

models relevant to schizophrenia. Data for a direct comparison with LY2365109 hydrochloride
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in these specific models were not found in the reviewed literature.

Compound Animal Model
Behavioral
Assay

Key Findings Reference

Iclepertin (BI

425809)

MK-801-treated

mice

Spontaneous

alternation task

Attenuated MK-

801-induced

deficits in

working memory.

Bitopertin

Not specified in

comparative

context

Not specified in

comparative

context

Demonstrated

efficacy in

preclinical

models of

schizophrenia.

PF-03463275

Not specified in

comparative

context

Not specified in

comparative

context

Enhanced

neuroplasticity in

patients with

schizophrenia

and improved

working memory

in healthy

subjects.

[2]

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.

[³H]Glycine Uptake Assay
This assay measures the functional inhibition of GlyT1 by a test compound.

Cell Plating: Cells stably expressing the GlyT1 transporter (e.g., CHO-K1/hGlyT1a) are

plated in a 96-well or 384-well plate and allowed to adhere overnight.[5]

Assay Procedure:
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The cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution

with calcium and magnesium).[5]

Cells are pre-incubated with varying concentrations of the test compound or vehicle for a

specified time (e.g., 15-30 minutes) at 37°C.[5]

The uptake reaction is initiated by adding [³H]Glycine to each well.

After a defined incubation period, the uptake is terminated by rapidly washing the cells

with ice-cold buffer.

Data Analysis:

The amount of [³H]Glycine taken up by the cells is quantified using a scintillation counter.

The percentage of inhibition at each compound concentration is calculated relative to a

control (no inhibitor). The IC50 value is determined by fitting the data to a dose-response

curve.

In Vivo Microdialysis for CSF Glycine Level
Measurement
This technique is used to measure extracellular glycine concentrations in the brain of living

animals.

Probe Implantation:

An animal (e.g., a rat) is anesthetized and placed in a stereotaxic frame.

A microdialysis probe is implanted into the brain region of interest (e.g., prefrontal cortex

or striatum).

Sample Collection:

The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.

Baseline dialysate samples are collected to establish basal glycine levels.
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The GlyT1 inhibitor is administered (e.g., orally or intraperitoneally).

Dialysate samples are collected at regular intervals post-administration.

Glycine Quantification:

Glycine concentrations in the dialysate are quantified using a sensitive analytical method,

such as high-performance liquid chromatography with fluorescence or mass spectrometric

detection.

Data Analysis:

The change in glycine concentration over time is expressed as a percentage of the

baseline level.
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GlyT1 Inhibition Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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